5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride
CAS No.: 2866334-42-9
Cat. No.: VC11996197
Molecular Formula: C5H6BrClN2O2
Molecular Weight: 241.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866334-42-9 |
|---|---|
| Molecular Formula | C5H6BrClN2O2 |
| Molecular Weight | 241.47 g/mol |
| IUPAC Name | 5-bromo-1-methylimidazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H5BrN2O2.ClH/c1-8-2-7-3(4(8)6)5(9)10;/h2H,1H3,(H,9,10);1H |
| Standard InChI Key | YMYZTTXJOVYCCJ-UHFFFAOYSA-N |
| SMILES | CN1C=NC(=C1Br)C(=O)O.Cl |
| Canonical SMILES | CN1C=NC(=C1Br)C(=O)O.Cl |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BrN₂O₂ | |
| Molecular Weight | 205.009 g/mol | |
| Density | 1.9 ± 0.1 g/cm³ | |
| Boiling Point | 428.2 ± 30.0 °C (760 mmHg) | |
| Flash Point | 212.8 ± 24.6 °C | |
| LogP (Partition Coefficient) | 0.68 |
The hydrochloride salt is expected to exhibit distinct solubility profiles compared to the free acid, with improved aqueous solubility due to ionic character. Experimental data on its melting point, crystalline structure, and hygroscopicity remain unreported in accessible literature.
Synthesis and Manufacturing Pathways
Synthetic Route to the Carboxylic Acid Precursor
The synthesis of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid is described in patent CN111269183A , which outlines a three-step protocol involving condensation, bromination, and debromination. Key steps include:
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Condensation Reaction:
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Bromination:
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Debromination:
Physicochemical and Spectroscopic Properties
Thermal Stability
The free acid decomposes at temperatures exceeding 200°C, as inferred from its boiling point (428.2°C) . The hydrochloride salt likely exhibits lower thermal stability due to ionic interactions, though experimental thermogravimetric analysis (TGA) data are lacking.
Solubility Profile
Table 2: Predicted Solubility of the Hydrochloride Salt
| Solvent | Solubility (mg/mL) | Rationale |
|---|---|---|
| Water | >50 | High ionic character |
| Ethanol | 20–30 | Moderate polarity |
| Dichloromethane | <5 | Nonpolar solvent incompatibility |
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ν(N–H) at ~3300 cm⁻¹ (imidazole ring) .
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NMR (¹H): Key signals:
Applications in Pharmaceutical and Materials Science
Drug Intermediate
The compound’s halogen and carboxylate groups make it a versatile building block for:
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Antimicrobial Agents: Analogous imidazole derivatives show activity against Gram-positive bacteria .
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Kinase Inhibitors: The bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl groups .
Coordination Chemistry
The imidazole ring can coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial properties.
Future Research Directions
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